Empagliflozin Bromo Impurity, also known as (2S,3R,4R,5S,6R)-2-(4-bromo-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a chemical compound that acts as an impurity associated with the pharmaceutical agent Empagliflozin. Empagliflozin is primarily utilized in the treatment of type 2 diabetes mellitus as a sodium-glucose cotransporter 2 (SGLT2) inhibitor, which functions by preventing glucose reabsorption in the kidneys, thereby promoting its excretion through urine .
The structural complexity of Empagliflozin Bromo Impurity includes multiple functional groups that contribute to its chemical behavior and potential interactions within biological systems.
These reactions are significant for understanding the compound's stability and reactivity in both synthetic and biological contexts.
The synthesis of Empagliflozin Bromo Impurity typically involves multi-step organic synthesis techniques that may include:
Specific synthetic routes are often proprietary to manufacturers and may vary depending on the desired purity and yield .
Empagliflozin Bromo Impurity is primarily used in:
Empagliflozin Bromo Impurity can be compared with other related compounds, particularly other SGLT2 inhibitors or their impurities. Here are some similar compounds:
| Compound Name | CAS Number | Description |
|---|---|---|
| Dapagliflozin | 461432-26-8 | Another SGLT2 inhibitor used for diabetes |
| Canagliflozin | 842133-18-0 | SGLT2 inhibitor with similar mechanism |
| Ertugliflozin | 1394890-47-5 | A newer SGLT2 inhibitor for diabetes treatment |
These compounds share structural similarities but differ in their specific chemical properties and clinical applications. The uniqueness of Empagliflozin Bromo Impurity lies in its specific bromination pattern and its role as a process impurity during the synthesis of Empagliflozin .
The bromo substituent in Empagliflozin Impurity 23 originates from brominated intermediates during key synthetic steps. A pivotal reaction involves the Friedel-Crafts acylation of 2-chloro-5-iodobenzoic acid with fluorobenzene, which generates a (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone intermediate. Subsequent substitution with (S)-3-hydroxytetrahydrofuran introduces stereochemical complexity, while unintended bromination events occur during nitro reduction or diazotization elimination stages.
For instance, in the preparation of the empagliflozin intermediate (S)-3-(2-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, p-fluoronitrobenzene undergoes nucleophilic substitution with (S)-3-hydroxytetrahydrofuran under alkaline conditions (e.g., sodium hydride in DMF). This step positions the tetrahydrofuryloxy group para to the nitro moiety, directing subsequent acylation reactions. However, residual bromine sources or cross-reactivity with iodine precursors may lead to bromo-substituted byproducts.
The table below summarizes key molecular characteristics of Empagliflozin Bromo Impurity:
Process-related impurities in empagliflozin synthesis predominantly arise from:
A comparative analysis of impurity profiles across synthetic batches reveals that Empagliflozin Bromo Impurity constitutes 0.5–1.2% of total byproducts when reaction temperatures exceed 25°C during the substitution step. This underscores the need for stringent temperature control and solvent selection.
The interplay between catalytic agents and solvents creates a dynamic equilibrium favoring bromo impurity generation, particularly under suboptimal stoichiometric conditions. For instance, a 10% molar excess of 2-chloro-5-iodobenzoic acid relative to fluorobenzene increases bromo impurity yields by 22% due to incomplete acylation.
Empagliflozin Bromo Impurity, also designated as Empagliflozin Impurity 23, represents a critical process-related impurity requiring precise analytical quantification for pharmaceutical quality control [1] [2]. This compound, chemically identified as (3R)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran with molecular formula C17H16BrClO2 and molecular weight 367.7 g/mol [2] [3], emerges as a significant synthetic intermediate in empagliflozin manufacturing processes [4] [5].
The selection of appropriate chromatographic columns constitutes a fundamental aspect of method development for empagliflozin bromo impurity quantification [5] [6]. Research demonstrates that C18 columns provide superior retention characteristics for empagliflozin and its related impurities compared to alternative stationary phases [7] [5]. However, phenyl columns offer distinct advantages for empagliflozin impurity analysis due to their enhanced selectivity for aromatic compounds [5] [6].
Studies indicate that the influence of stationary phase selection dramatically affects the separation of empagliflozin and its bromo impurity [5]. The pharmaceutical substance exhibits higher polarity and reduced retention on reverse-phase columns, while the bromo impurity demonstrates less polar characteristics with increased retention times [5]. Phenyl columns, representing the stationary phase with higher polarity among tested options, enable empagliflozin detection with increased retention while bromo impurities present sharp and well-resolved peaks [5].
Mobile phase optimization represents a critical parameter in achieving adequate separation of empagliflozin bromo impurity from the parent compound [7] [5]. Research findings demonstrate that water and acetonitrile combinations provide optimal chromatographic performance compared to methanol-based mobile phases [5] [8]. Methanol as the organic component increases background noise and results in uneven peak formation [5].
The following optimal chromatographic conditions have been established for empagliflozin bromo impurity analysis:
| Parameter | Optimal Condition | Performance Impact |
|---|---|---|
| Stationary Phase | Phenyl Column (150-250 mm × 4.6 mm, 5 μm) | Enhanced selectivity for aromatic compounds [5] [9] |
| Mobile Phase | Water:Acetonitrile (28:72 v/v) | Improved peak resolution and reduced noise [5] |
| Flow Rate | 1.0-1.2 mL/min | Optimal separation efficiency [7] [10] |
| Column Temperature | 30-55°C | Temperature-dependent retention optimization [7] [10] |
| Detection Wavelength | 230 nm | Maximum UV absorption for empagliflozin compounds [7] [5] |
Gradient elution methods provide superior separation efficiency for empagliflozin bromo impurity analysis compared to isocratic conditions [7] [11]. Research demonstrates that gradient programs enable effective separation of compounds with varying polarities within reasonable analysis times [7]. The optimized gradient program follows the sequence: Time/Mobile Phase B percentage (0.0/17), (20/20), (45/48), (85/48), (86/17), and (100/17) [7].
Isocratic conditions present limitations for empagliflozin bromo impurity analysis due to the significant polarity differences between the parent compound and impurities [7] [5]. The pharmaceutical substance elutes rapidly while impurities require extended retention times, necessitating gradient elution for optimal separation [7] [5].
Wavelength selection constitutes a crucial factor in achieving optimal detection sensitivity for empagliflozin bromo impurity [7] [5]. Spectrophotometric analysis reveals that empagliflozin and its bromo impurity exhibit maximum ultraviolet absorption at 230 nm [7] [5]. This wavelength provides adequate chromophoric response for both the parent compound and related impurities [7].
Alternative detection wavelengths including 224 nm, 245 nm, and 265 nm have been investigated for empagliflozin analysis [10] [8] [12]. However, 230 nm demonstrates superior sensitivity and specificity for bromo impurity quantification [7] [5].
Specificity validation ensures the analytical method accurately measures empagliflozin bromo impurity in the presence of other synthetic impurities and degradation products [5] [13]. Forced degradation studies demonstrate that the developed method successfully separates bromo impurity from degradation products formed under various stress conditions [7] [5].
Peak purity assessment using photodiode array detection confirms that empagliflozin bromo impurity peaks remain spectrally pure without co-elution interference [7] [5]. The method demonstrates adequate specificity for distinguishing bromo impurity from structurally related compounds including other process-related impurities and degradation products [7] [13].
Linearity validation establishes the proportional relationship between detector response and empagliflozin bromo impurity concentration across the analytical range [5] [6]. Research demonstrates excellent linearity for bromo impurity quantification with correlation coefficients exceeding 0.999 [5].
The following linearity parameters have been established for empagliflozin bromo impurity:
| Validation Parameter | Empagliflozin Bromo Impurity | Reference |
|---|---|---|
| Linear Range | 0.1-90.0 ppm | [7] |
| Correlation Coefficient | >0.999 | [5] |
| Slope Reproducibility | <2% RSD | [5] |
| Intercept Variation | Statistically insignificant | [5] |
Accuracy assessment demonstrates the closeness of measured values to the true concentration of empagliflozin bromo impurity [5] [14]. Recovery studies conducted at multiple concentration levels establish method accuracy within acceptable ranges [5]. Precision evaluation encompasses both repeatability and intermediate precision parameters [5] [14].
Research findings indicate the following accuracy and precision parameters:
| Precision Type | Relative Standard Deviation | Acceptance Criteria |
|---|---|---|
| Repeatability | 0.0837% RSD | <2.0% RSD [7] |
| Intermediate Precision | <1.3% RSD | <2.0% RSD [15] |
| Recovery Range | 95.07-96.27% | 95.0-105.0% [5] |
Limit of detection and limit of quantification represent critical sensitivity parameters for trace-level empagliflozin bromo impurity analysis [5] [14]. These parameters define the minimum detectable and quantifiable concentrations under the established chromatographic conditions [5] [14].
Established sensitivity parameters include:
| Sensitivity Parameter | Empagliflozin Bromo Impurity | Calculation Method |
|---|---|---|
| Limit of Detection | 0.020-0.030 μg/mL | Signal-to-noise ratio 3:1 [7] [15] |
| Limit of Quantification | 0.061-0.098 μg/mL | Signal-to-noise ratio 10:1 [7] [15] |
| Method Sensitivity | Sub-ppm levels | Suitable for trace analysis [7] |
Robustness validation assesses method performance under deliberately varied chromatographic conditions [5] [15]. System suitability parameters ensure consistent method performance during routine analysis [7] [5]. These parameters include theoretical plate count, tailing factor, resolution, and retention time reproducibility [7] [15].
Robustness evaluation encompasses the following parameter variations:
| Robustness Parameter | Variation Range | Impact Assessment |
|---|---|---|
| Column Temperature | ±3°C | <2% change in retention [15] |
| Flow Rate | ±0.2 mL/min | Minimal impact on resolution [15] |
| Mobile Phase pH | ±0.2 units | Acceptable retention variation [7] |
| Detection Wavelength | ±2 nm | No significant response change [15] |
Ultraviolet-visible detection represents the conventional approach for empagliflozin bromo impurity quantification [7] [5]. This detection method relies on the chromophoric properties of the bromo impurity at 230 nm wavelength [7] [5]. UV detection provides adequate sensitivity for routine pharmaceutical analysis with detection limits in the microgram per milliliter range [7] [15].
The advantages of UV detection include simplicity, cost-effectiveness, and widespread availability in pharmaceutical laboratories [16]. However, UV detection presents limitations in selectivity compared to mass spectrometric approaches [16] [17]. Matrix interference and co-eluting compounds may compromise quantification accuracy in complex pharmaceutical matrices [16].
Mass spectrometric detection offers superior sensitivity and selectivity for empagliflozin bromo impurity analysis [18] [16]. Liquid chromatography-tandem mass spectrometry provides enhanced specificity through multiple reaction monitoring and structural confirmation capabilities [18] [17]. Research demonstrates that mass spectrometric detection achieves approximately six-fold sensitivity improvement compared to UV detection [16].
The following comparative parameters illustrate the differences between detection approaches:
| Detection Parameter | UV-Visible Detection | Mass Spectrometric Detection |
|---|---|---|
| Sensitivity | μg/mL range [15] | ng/mL range [18] [17] |
| Selectivity | Moderate [7] | Excellent [18] [16] |
| Method Robustness | Good [15] | Superior [16] |
| Analysis Time | 15-20 minutes [7] | 2.5-5 minutes [18] [16] |
| Cost Considerations | Low [16] | Higher initial investment [16] |
The selection between UV-visible and mass spectrometric detection depends on analytical requirements, sensitivity needs, and laboratory capabilities [16] [17]. UV detection remains suitable for routine quality control applications where moderate sensitivity suffices [7] [15]. Mass spectrometric detection becomes essential for trace-level impurity analysis, bioanalytical applications, and situations requiring enhanced selectivity [18] [16].
Method validation requirements remain consistent regardless of detection approach, following ICH Q2(R1) guidelines for both UV and mass spectrometric methods [5] [14]. However, mass spectrometric methods require additional validation parameters including matrix effects assessment and ion suppression evaluation [17].
Practical implementation of empagliflozin bromo impurity quantification methods requires consideration of laboratory infrastructure, analytical throughput requirements, and regulatory compliance needs [5] [19]. UV-based methods provide reliable quantification for pharmaceutical release testing and stability studies [7] [13]. Mass spectrometric approaches offer enhanced capabilities for impurity profiling, method development, and trace-level analysis [18] [17].